GSK189254A

Description

Overview of Histamine (B1213489) H3 Receptors (H3Rs) in the Central Nervous System (CNS)

The H3 receptor is primarily found in the CNS, with lower expression in the peripheral nervous system. wikipedia.orgresearchgate.net Unlike the predominantly postsynaptic H1 and H2 receptors, H3Rs are located presynaptically on histaminergic neurons, where they function as autoreceptors. ceu.eswikipedia.orgresearchgate.netnih.govnih.gov This autoreceptor function allows H3Rs to regulate the synthesis and release of histamine through a negative feedback mechanism. jci.orgwikipedia.orgfrontiersin.orgnih.gov

H3Rs are widely distributed throughout the CNS, with notable expression in areas critical for cognitive function and behavioral regulation, including the cerebral cortex, hippocampus, striatum, thalamus, and hypothalamus. wikipedia.orgresearchgate.netfrontiersin.orgnih.govnih.gov Beyond their role as autoreceptors, H3Rs also function as inhibitory heteroreceptors on various non-histaminergic neurons. ceu.esjci.orgwikipedia.orgresearchgate.netnih.govnih.gov Activation of these heteroreceptors can modulate the release of other key neurotransmitters, including dopamine (B1211576), noradrenaline, GABA, glutamate, and acetylcholine (B1216132). ceu.eswikipedia.orgresearchgate.netfrontiersin.orgresearchgate.netnih.govnih.govfrontiersin.orgpatsnap.com This broad influence on multiple neurotransmitter systems underscores the significant neuromodulatory role of H3Rs. patsnap.com

The H3 receptor is a G protein-coupled receptor coupled to Gαi/o proteins. wikipedia.orgfrontiersin.org Activation of H3Rs leads to the inhibition of adenylyl cyclase activity and a decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.orgfrontiersin.org The β and γ subunits of the G protein can also interact with N-type voltage-gated calcium channels, reducing calcium influx and subsequently inhibiting neurotransmitter release. wikipedia.org The human H3 receptor exhibits structural diversity due to alternative splicing, resulting in multiple isoforms, of which several are functional. medigraphic.comnih.gov

The involvement of H3Rs in modulating the release of various neurotransmitters implicates them in a wide range of physiological processes regulated by the CNS. These include the sleep-wake cycle, learning, memory, cognition, food intake, and motor control. medigraphic.comjci.orgwikipedia.orgresearchgate.netresearchgate.netscienceopen.com

Dysregulation of the histaminergic system, particularly involving H3Rs, has been associated with several neurological and psychiatric disorders. ceu.eswikipedia.orgfrontiersin.orgresearchgate.netnih.govfrontiersin.orgpatsnap.comscienceopen.commdpi.comnih.govfrontiersin.orggoogle.com Evidence suggests that modulating H3R activity could be beneficial in conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), attention-deficit hyperactivity disorder (ADHD), narcolepsy, epilepsy, schizophrenia, Tourette syndrome, and drug addiction. ceu.eswikipedia.orgresearchgate.netnih.govfrontiersin.orgpatsnap.comscienceopen.commdpi.comnih.govfrontiersin.org For instance, H3R antagonists/inverse agonists have shown potential in improving cognitive function in animal models relevant to AD and chronic cerebral hypoperfusion. frontiersin.orgmdpi.comnih.govmedchemexpress.com The ability of H3R antagonists to increase histamine release, which promotes wakefulness, has made them a target for sleep disorders like narcolepsy. wikipedia.orgpatsnap.com Furthermore, the influence of H3Rs on dopaminergic and noradrenergic systems is relevant to conditions like ADHD and schizophrenia. wikipedia.orgpatsnap.compatsnap.com

Distribution and Functional Significance of H3Rs

Therapeutic Rationale for H3R Modulation in CNS Disorders

The strategic location of H3Rs as regulators of multiple neurotransmitter systems in the CNS provides a strong rationale for targeting them therapeutically. ceu.eswikipedia.orgresearchgate.netnih.govfrontiersin.orgpatsnap.compatsnap.comnih.gov By blocking the inhibitory action of H3Rs (using antagonists or inverse agonists), it is possible to enhance the release of histamine and other neurotransmitters, potentially compensating for deficits observed in various neurological conditions. patsnap.compatsnap.com

The histamine H3 receptor was first pharmacologically identified in the rat brain in 1983 and later confirmed in the human brain. nih.govscienceopen.comfrontiersin.orgwikipedia.org The cloning of the receptor in 1999 accelerated the development of selective ligands. wikipedia.orgnih.govwikipedia.org Early H3R ligands, such as thioperamide (B1682323), were often imidazole (B134444) derivatives, reflecting the structure of histamine. wikipedia.orgnih.govsemanticscholar.org While potent and selective in preclinical studies, some of these early compounds faced challenges, including potential toxicity and poor blood-brain barrier penetration. wikipedia.orgnih.gov The development of non-imidazole H3R ligands represented a significant step forward in addressing some of these limitations and expanding the chemical space for H3R drug discovery. nih.gov

Developing effective H3R-targeted therapies has presented several challenges. The existence of multiple H3R isoforms adds complexity, as different ligands may interact differently with these variants, potentially leading to varied functional outcomes. wikipedia.orgwikipedia.org Achieving high selectivity for H3Rs over other histamine receptor subtypes (H1, H2, and H4) and other targets is crucial to minimize off-target effects. wikipedia.orgfrontiersin.orgnih.gov Furthermore, for CNS disorders, compounds must effectively cross the blood-brain barrier to reach therapeutic concentrations in the brain. wikipedia.orgnih.gov

Despite these challenges, the unique pharmacological profile of H3Rs and their widespread influence on key neurotransmitter systems offer significant opportunities for drug discovery. The potential to modulate multiple pathways simultaneously makes H3R ligands attractive candidates for treating complex multifactorial CNS diseases. frontiersin.org The success of pitolisant (B1243001), an H3R inverse agonist/antagonist approved for narcolepsy, has further validated the H3R as a viable therapeutic target and stimulated renewed interest in developing novel H3R ligands for other indications. frontiersin.orgmdpi.compatsnap.com

GSK 189254A is an example of a potent and selective histamine H3 receptor inverse agonist that has been instrumental in exploring the therapeutic potential of H3R modulation. nih.govmedkoo.comwikipedia.org It exhibits high affinity for both human and rat H3 receptors (pKi values of 9.59-9.90 and 8.51-9.17, respectively) and demonstrates high selectivity, being over 10,000-fold selective for human H3Rs over other tested targets. nih.govmedchemexpress.comwikipedia.org Functionally, GSK 189254A acts as a potent antagonist and inverse agonist at the human recombinant H3 receptor. nih.gov

Research with GSK 189254A in preclinical models has provided valuable data on the potential effects of H3R modulation. Studies have shown that GSK 189254A can increase the release of acetylcholine, noradrenaline, and dopamine in specific brain regions, consistent with the heteroreceptor function of H3Rs. medchemexpress.com Furthermore, GSK 189254A has demonstrated the ability to improve cognitive performance in various animal models, including those of Alzheimer's disease and chronic cerebral hypoperfusion. frontiersin.orgnih.govmedchemexpress.com These findings support the rationale for targeting H3Rs in cognitive disorders. GSK 189254A has also been investigated for its potential in other conditions, such as narcolepsy and neuropathic pain, and has been used as a radioligand in PET imaging studies to assess H3 receptor occupancy in the brain. patsnap.commedkoo.comresearchgate.netresearchgate.net

The detailed pharmacological characterization of compounds like GSK 189254A contributes significantly to the understanding of H3R function in the CNS and informs ongoing efforts to develop novel and more effective therapies targeting this receptor.

Introduction of GSK 189254A as a Potent and Selective H3R Inverse Agonist

Pharmacological Classification and Initial Characterization of GSK 189254A

GSK 189254A is pharmacologically classified as a histamine H3 receptor inverse agonist alfa-chemistry.commedkoo.compharmakb.comguidetopharmacology.org. Initial characterization studies have demonstrated its ability to bind to both recombinant human H3 receptors expressed in HEK-293-MSR-II cells and native H3 receptors found in the cerebral cortex of various species medchemexpress.com. Research indicates that GSK 189254A can increase the release of several neurotransmitters in specific brain regions, such as acetylcholine, noradrenaline, and dopamine in the anterior cingulate cortex, and acetylcholine in the dorsal hippocampus medchemexpress.com. These effects on neurotransmitter release are consistent with the expected actions of an H3 receptor inverse agonist.

Significance of High Selectivity and Subnanomolar Affinity for H3R

A key characteristic of GSK 189254A is its high selectivity for the H3 receptor, demonstrating selectivity of over 10,000-fold against other histamine receptor subtypes alfa-chemistry.commedkoo.compharmakb.com. This high selectivity is crucial in minimizing potential off-target effects that could arise from interactions with other histamine receptors (H1, H2, and H4) or other GPCRs.

Furthermore, GSK 189254A exhibits subnanomolar affinity for the H3 receptor alfa-chemistry.commedkoo.compharmakb.combio-equip.cn. Reported pKi values for GSK 189254A range from 9.59-9.90 for the human H3 receptor and 8.51-9.17 for the rat H3 receptor, indicating very strong binding affinity medchemexpress.comalfa-chemistry.commedkoo.com. A reported Ki value for the H3 receptor is 0.2 nM pharmakb.combio-equip.cnwikipedia.org. This subnanomolar affinity signifies that low concentrations of GSK 189254A are sufficient to effectively bind to and modulate the activity of the H3 receptor. The combination of high selectivity and subnanomolar affinity makes GSK 189254A a valuable tool for studying the physiological roles of the H3 receptor and highlights its potential as a therapeutic agent.

Binding Affinity Data for GSK 189254A

| Receptor Species | Affinity Measure | Value (nM) | Source |

| Human H3 | pKi | 9.59-9.90 | medchemexpress.comalfa-chemistry.commedkoo.com |

| Rat H3 | pKi | 8.51-9.17 | medchemexpress.comalfa-chemistry.commedkoo.com |

| H3 Receptor | Ki | 0.2 | pharmakb.combio-equip.cnwikipedia.org |

Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate stronger binding affinity.

Selectivity Data for GSK 189254A

| Receptor Subtype | Selectivity | Source |

| Other Histamine Receptor Subtypes (H1, H2, H4) | >10,000x for H3 | alfa-chemistry.commedkoo.compharmakb.com |

Structure

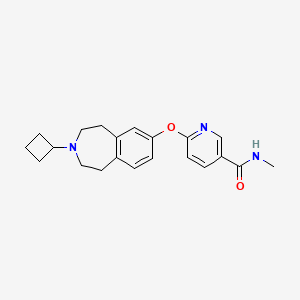

2D Structure

3D Structure

Properties

IUPAC Name |

6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROHEWWOCPRMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005982 | |

| Record name | GSK 189254A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720690-73-3 | |

| Record name | 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=720690-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK 189254A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720690733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK 189254A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-189254A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4TX6CO53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Pharmacological Characterization of Gsk 189254a

In Vitro Receptor Binding and Selectivity Profiling

In vitro studies are crucial for understanding how a compound interacts with specific biological targets, such as receptors. For GSK 189254A, a key area of investigation has been its binding profile and selectivity towards different histamine (B1213489) receptor subtypes.

Determination of Affinity (Ki) for Human and Rat H3Rs

Studies have determined the binding affinity of GSK 189254A for both human and rat histamine H3 receptors (H3Rs). Affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. GSK189254 has high affinity for human (pKi = 9.59-9.90) and rat (pKi = 8.51-9.17) H3 receptors. nih.govalfa-chemistry.com The pKi is the negative logarithm of the Ki value. A higher pKi indicates a lower Ki and thus higher binding affinity.

| Receptor Type | Species | pKi Range | Ki (nM) (Approximate) |

| H3R | Human | 9.59 - 9.90 | 0.126 - 0.257 |

| H3R | Rat | 8.51 - 9.17 | 0.676 - 3.09 |

Note: Approximate Ki values are calculated from the pKi ranges.

GSK-189254 has subnanomolar affinity for the H3 receptor. medkoo.comwikipedia.org

Assessment of Selectivity Against Other Histamine Receptor Subtypes (H1, H2, H4)

Selectivity is a critical characteristic for a potential therapeutic agent, ensuring that it primarily interacts with the intended target and minimizes off-target effects. GSK 189254A has been assessed for its selectivity against other histamine receptor subtypes, specifically H1, H2, and H4 receptors. GSK189254 is reported to be more than 10,000-fold selective for human H3 receptors compared to other targets tested. nih.govalfa-chemistry.commedkoo.comwikipedia.org This high degree of selectivity suggests a favorable profile for targeting H3Rs with minimal interaction with other histamine receptor subtypes.

| Receptor Subtype | Selectivity vs Human H3R |

| H1 | >10,000-fold selective for H3R nih.govalfa-chemistry.commedkoo.comwikipedia.org |

| H2 | >10,000-fold selective for H3R nih.govalfa-chemistry.commedkoo.comwikipedia.org |

| H4 | >10,000-fold selective for H3R nih.govalfa-chemistry.commedkoo.comwikipedia.org |

Evaluation of Inverse Agonist Activity at H3Rs

The histamine H3 receptor exhibits constitutive activity, meaning it can signal even in the absence of its endogenous ligand, histamine. nih.gov Compounds that bind to these receptors and reduce this basal activity are termed inverse agonists. GSK 189254A has been evaluated for its inverse agonist activity at H3Rs. GSK189254 exhibited potent functional antagonism (pA2 = 9.06 versus agonist-induced changes in cAMP) and inverse agonism [pIC50 = 8.20 versus basal guanosine (B1672433) 5'-O-(3-[(35)S]thio)triphosphate binding] at the human recombinant H3 receptor. nih.gov This indicates that GSK 189254A can not only block the effects of agonists but also reduce the inherent activity of the H3 receptor. GSK-189254 is described as a potent and selective H3-receptor inverse agonist. alfa-chemistry.commedkoo.comwikipedia.org

| Activity Type | Assay | Value |

| Functional Antagonism | Versus agonist-induced changes in cAMP | pA2 = 9.06 nih.gov |

| Inverse Agonism | Versus basal [(35)S]GTPgammaS binding | pIC50 = 8.20 nih.gov |

Cellular Mechanism of Action Studies

Beyond receptor binding, understanding the cellular mechanisms modulated by GSK 189254A provides insight into how it exerts its effects.

Investigation of Intracellular Signaling Pathways Modulated by GSK 189254A

Histamine receptors, including the H3R, are G protein-coupled receptors (GPCRs) that modulate various intracellular signaling pathways. imrpress.com While the search results specifically mention the effect of GSK189254 on agonist-induced changes in cAMP levels, indicating modulation of adenylyl cyclase signaling downstream of H3R activation nih.gov, detailed information on other specific intracellular signaling pathways modulated by GSK 189254A was not extensively available within the provided search snippets. GPCRs can couple to various G proteins (Gi, Gs, Gq) leading to diverse downstream effects, including modulation of adenylyl cyclase (cAMP pathway), phospholipase C (IP3/DAG pathway), and ion channels. Further research would be needed to fully elucidate the spectrum of intracellular signaling pathways affected by GSK 189254A.

Studies on Histamine Release Modulation in Preclinical Models

The H3 receptor functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine itself. nih.govacs.org It can also act as a heteroreceptor, modulating the release of other neurotransmitters. nih.gov Studies in preclinical models have investigated the effect of GSK 189254A on histamine release. Microdialysis studies demonstrated that GSK189254 increased the release of acetylcholine (B1216132), noradrenaline, and dopamine (B1211576) in the anterior cingulate cortex and acetylcholine in the dorsal hippocampus in rats. nih.gov This suggests that by blocking the inhibitory autoregulatory function of presynaptic H3 receptors, GSK 189254A can enhance the release of histamine and other neurotransmitters. Studies have shown that H3R antagonists, such as thioperamide (B1682323) or GSK-189254, invariably augmented histamine release when applied to the rat tuberomammillary nucleus (TMN). unifi.it Pharmacological studies have shown that blocking the constitutive activity of H3 receptors by the administration of an inverse agonist or antagonist enhances the release of histamine and may have therapeutic relevance. nih.gov

| Neurotransmitter | Brain Region (Rat) | Effect of GSK 189254A |

| Histamine | Tuberomammillary Nucleus (TMN) | Augmented release unifi.it |

| Acetylcholine | Anterior Cingulate Cortex, Dorsal Hippocampus | Increased release nih.gov |

| Noradrenaline | Anterior Cingulate Cortex | Increased release nih.gov |

| Dopamine | Anterior Cingulate Cortex | Increased release nih.gov |

Neurobiological Effects in Preclinical Models

Preclinical studies utilizing animal models have provided insights into the neurobiological effects of GSK 189254A, highlighting its potential as a modulator of central nervous system function.

Stimulant and Nootropic Effects of GSK 189254A

Animal studies have indicated that GSK 189254A possesses both stimulant and nootropic (cognition-enhancing) effects medkoo.comwikipedia.orgreddit.comen-academic.combio-equip.cn. Its mechanism of action as an H3R antagonist/inverse agonist is thought to involve increasing the release of various neurotransmitters in the brain.

Research in rats has shown that oral administration of GSK 189254A (0.3-3 mg/kg) increases the release of acetylcholine, noradrenaline, and dopamine in the anterior cingulate cortex medchemexpress.comreddit.com. Additionally, it enhances acetylcholine release in the dorsal hippocampus medchemexpress.comreddit.com. These neurotransmitters play crucial roles in arousal, attention, learning, and memory.

Furthermore, GSK 189254A has been shown to significantly improve the performance of rats in a variety of cognitive tasks medchemexpress.comreddit.com. These include paradigms assessing different aspects of cognition such as passive avoidance, water maze navigation, object recognition, and attentional set shifting medchemexpress.comreddit.com.

In models of narcolepsy, acute administration of GSK 189254A in mice increased wakefulness and decreased slow wave and paradoxical sleep to a degree similar to modafinil (B37608) medchemexpress.com. It also demonstrated a reduction in narcoleptic episodes in a mouse model deficient in orexin (B13118510) (Ox-/- mice) medchemexpress.com.

The following table summarizes some of the observed nootropic and stimulant effects and the preclinical models used:

| Effect | Preclinical Model(s) | Observed Outcome |

| Increased Neurotransmitter Release | Rat anterior cingulate cortex & dorsal hippocampus | Increased acetylcholine, noradrenaline, and dopamine (anterior cingulate cortex); Increased acetylcholine (dorsal hippocampus) medchemexpress.comreddit.com |

| Improved Cognitive Performance | Rat passive avoidance, water maze, object recognition, attentional set shift | Significant improvement in performance medchemexpress.comreddit.com |

| Increased Wakefulness | Ox-/- mice | Increased wakefulness, decreased slow wave and paradoxical sleep medchemexpress.com |

| Reduced Narcoleptic Episodes | Ox-/- mice | Reduction in episodes medchemexpress.com |

Analgesic Action and Role of H3Rs in Spinal Cord Pain Processing

Beyond its effects on wakefulness and cognition, preclinical studies have also demonstrated an analgesic action for GSK 189254A, suggesting a role for H3 receptors in the processing of pain, including within the spinal cord medkoo.comwikipedia.orgreddit.comen-academic.combio-equip.cn. The compound is being investigated for its potential utility in managing neuropathic pain that is often refractory to conventional analgesic treatments medkoo.comwikipedia.org.

Growing evidence supports the histamine system as a potential target for the management of neuropathic pain researchgate.netresearchgate.net. Preclinical research indicates that H3R antagonists can reduce pain hypersensitivity in models of neuropathic pain, potentially by increasing histamine release within the central nervous system researchgate.netresearchgate.net.

Studies using the spared nerve injury (SNI) mouse model of neuropathic pain have shown that administration of GSK 189254A can reverse both mechanical and thermal allodynia in the affected limb researchgate.netresearchgate.net. This effect was observed following oral (6 mg/kg), intrathecal (6 µ g/mouse ), or intra locus coeruleus (10 µg/µL) administration researchgate.netresearchgate.net.

Intriguingly, the analgesic effect of GSK 189254A in the SNI model was completely prevented by pretreatment with an H4 receptor antagonist, JNJ 10191584 researchgate.netresearchgate.net. This finding suggests that the anti-hyperalgesic action of the H3R antagonist GSK 189254A in this neuropathic pain model involves the participation of the histamine H4 receptor researchgate.netresearchgate.net. Additionally, antagonism of both sigma 1 and histamine H3 receptors may contribute to the analgesic activity of the compound researchgate.net.

The blood-brain barrier penetrating properties of GSK 189254A suggest its capacity for central action at both brain and spinal cord levels researchgate.net.

Here is a table summarizing the analgesic effects and relevant findings in preclinical pain models:

| Effect | Preclinical Model(s) | Administration Route(s) | Key Finding |

| Reduced Pain Hypersensitivity | Models of neuropathic pain | Systemic, Intrathecal, Intra Locus Coeruleus | Efficacy in reducing pain hypersensitivity researchgate.netresearchgate.net |

| Reversed Mechanical Allodynia | SNI mouse model | Oral (6 mg/kg), Intrathecal (6 µ g/mouse ), Intra LC (10 µg/µL) | Reversal of allodynia researchgate.netresearchgate.net |

| Reversed Thermal Allodynia | SNI mouse model | Oral (6 mg/kg), Intrathecal (6 µ g/mouse ), Intra LC (10 µg/µL) | Reversal of allodynia researchgate.netresearchgate.net |

| Interaction with H4R | SNI mouse model | Intrathecal, Intra LC | Analgesic effect prevented by H4R antagonist JNJ 10191584, suggesting H4R involvement researchgate.netresearchgate.net |

| Involvement of Sigma 1 Receptor | Not specified | Not specified | Antagonism of sigma 1 and H3 receptors potentially involved in analgesic activity researchgate.net |

Preclinical Efficacy Studies of Gsk 189254a in Disease Models

Neurodegenerative Disorders

Neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease, are characterized by progressive dysfunction and loss of neurons. GSK 189254A has been investigated in preclinical models of these diseases due to the potential role of the histaminergic system in cognitive and motor functions.

Alzheimer's Disease (AD) Models

Alzheimer's disease is a prevalent neurodegenerative disorder leading to significant cognitive decline. Preclinical studies with GSK 189254A in AD models have explored its effects on cognitive performance and its interaction with histamine (B1213489) H3 receptors in brain tissue.

Improvement of Cognitive Performance in Preclinical AD Models

Studies have indicated that GSK 189254A can improve cognitive performance in various preclinical models of cognitive impairment, which are often used to study potential treatments for AD. For instance, GSK189254 significantly improved the performance of rats in several cognition paradigms, including passive avoidance, water maze, object recognition, and attentional set shift tests. nih.gov These findings suggest a potential for GSK 189254A to address the cognitive deficits associated with AD.

Here is a summary of observed cognitive improvements in preclinical models:

| Cognitive Paradigm | Species | Observed Effect |

| Passive Avoidance | Rat | Significant improvement in performance. nih.gov |

| Water Maze | Rat | Significant improvement in performance. nih.gov |

| Object Recognition | Rat | Significant improvement in performance. nih.gov |

| Attentional Set Shift | Rat | Significant improvement in performance. nih.gov |

Binding to Histamine H3 Receptors in Alzheimer's Disease Brain Tissue

GSK 189254A has demonstrated binding affinity for histamine H3 receptors in brain tissue, including samples from individuals with Alzheimer's disease. In vitro autoradiography studies have shown specific binding of [(3)H]GSK189254 in areas of the rat and human brain, including the cortex and hippocampus. nih.gov Notably, dense H3 receptor binding was detected in medial temporal cortex samples from severe cases of Alzheimer's disease, suggesting that these receptors are preserved even in late-stage AD. nih.govresearchgate.net This preservation of H3 receptors in AD-affected brain regions supports the rationale for targeting these receptors with compounds like GSK 189254A for potential therapeutic benefit.

Investigation of Potential Disease-Modifying Effects

While primarily investigated for symptomatic relief of cognitive deficits, there is some indication that H3 receptor antagonists like GSK 189254A might have effects beyond just symptom alleviation in AD. researchgate.net Although the precise mechanisms for potential disease-modifying effects of H3R antagonists are still being explored, some studies suggest that they might activate intracellular signaling pathways that could contribute to such effects in Alzheimer's disease. acs.org However, it is important to note that the concept of disease modification in AD is complex, with other approaches like immunotherapy targeting amyloid beta also being investigated. alzheimers.org.uk Cholinesterase inhibitors, while primarily symptomatic treatments, are also being reviewed for potential disease-modifying properties. nih.gov Further research is needed to fully understand any potential disease-modifying capabilities of GSK 189254A.

Huntington's Disease (HD) Models

Huntington's disease is a genetic neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. Non-motor symptoms, including sleep disturbances and cognitive issues, can manifest early in the disease course. huntingtonstudygroup.orghdbuzz.netparisbraininstitute.orgnih.gov

Management of Non-Motor Symptoms in Q175 Mouse Model of HD

Preclinical studies have explored the potential of GSK 189254A in managing non-motor symptoms in models of Huntington's disease, such as the Q175 mouse model. Research suggests a possible role for H3 receptor antagonists in addressing non-motor deficits in this model. medkoo.com Non-motor symptoms in HD are significant and can include cognitive dysfunction, psychiatric disturbances, and sleep disorders. huntingtonstudygroup.orghdbuzz.netparisbraininstitute.orgnih.gov While the specific findings regarding GSK 189254A and non-motor symptoms in the Q175 model require detailed examination of the cited research, the investigation highlights the broader potential of targeting H3 receptors in addressing the multifaceted pathology of Huntington's disease.

Parkinson's Disease and Other Neurodegenerative Diseases

GSK 189254A and related compounds have been investigated as potential treatments for Alzheimer's disease and other forms of dementia wikipedia.orgmedkoo.com. H₃ receptor antagonists are being pursued for their potential to treat cognitive deficits associated with conditions such as Alzheimer's and Parkinson's disease acs.orgnih.gov. The H₃ receptor is recognized as a potential drug target for cognitive impairment associated with Alzheimer's or Parkinson's disease acs.org.

Studies have explored the role of H₃ receptor-mediated activation of the Akt/GSK-3β pathway, as dysregulation of GSK-3β is linked to several neurodegenerative conditions, including Alzheimer's disease nih.gov. Inhibition of GSK-3β has been suggested as a potential strategy for protecting against neuronal cell death nih.gov. While GSK-3β is implicated in the pathogenesis of Parkinson's disease, affecting alpha-synuclein (B15492655) aggregation and dopamine (B1211576) receptor signaling, preclinical trials with GSK-3β inhibitors have shown limited effectiveness, highlighting the need for more selective and potent inhibitors nih.govfrontiersin.org.

Research using radiolabeled GSK 189254A, specifically [¹¹C]GSK-189254, has been conducted in rodents to examine the mechanisms of action of novel therapeutic drugs or to assess changes in regional H₃ receptor density in animal models of neurodegenerative disease nih.govacs.org. These PET studies can provide insights into the engagement of GSK 189254A with its target in the brain nih.govacs.org.

Data from a study investigating the effects of GSK 189254 in a model relevant to neurodegeneration is presented below:

| Compound | Dose (p.o.) | Model | Observed Effect | Citation |

| GSK 189254 | 0.3 mg/kg | Not explicitly specified in snippet | Increased Survival of dentate gyrus neurons | nih.gov |

| GSK 189254 | 0.3 mg/kg | Not explicitly specified in snippet | Increased NCAM-PSA expression | nih.gov |

Note: The specific neurodegenerative disease model for these observations is not detailed in the provided snippet.

Sleep-Wake Disorders

GSK 189254A is being investigated for its possible use in treating conditions such as narcolepsy wikipedia.orgmedkoo.com. H₃ receptor antagonists are currently being evaluated in clinical trials for various central nervous system disorders, including narcolepsy nih.gov.

Preclinical studies have explored the effects of GSK 189254A on wakefulness and narcoleptic episodes in mouse models of narcolepsy, such as orexin (B13118510) knockout (Ox-/-) mice nih.govresearchgate.netresearchgate.net. Acute administration of GSK 189254A has been shown to increase wakefulness and reduce the number and duration of narcoleptic episodes in Ox-/- mice nih.govresearchgate.net. These effects on increasing wakefulness were observed to a similar degree as modafinil (B37608) in these models nih.gov.

However, the effects of GSK 189254A on the sleep-wake cycle, including increased vigilance and decreased non-REM and REM sleep, seen after acute administration were significantly reduced following repeat dosing in both wild-type (Ox+/+) and Ox-/- mice nih.govresearchgate.net. The effect on narcoleptic episodes in Ox-/- mice was significantly increased after repeat dosing nih.gov. The mechanism underlying this observed behavioral tolerance after repeat dosing is not yet clear researchgate.net.

A summary of findings in narcolepsy models is presented below:

| Compound | Dose (p.o.) | Model | Administration | Effect on Wakefulness | Effect on Narcoleptic Episodes | Citation |

| GSK 189254 | 3 and 10 mg/kg | Ox-/- mice | Acute | Increased | Reduced number and duration | nih.gov |

| GSK 189254 | 10 mg/kg | Ox-/- mice | Repeat (8 days) | Significantly reduced | Significantly increased | nih.gov |

Beyond narcolepsy, GSK 189254A has shown effects on activity rhythms and sleep disturbances in preclinical models wikipedia.org. Animal studies have indicated that GSK 189254A can reduce inappropriate activity during the normal sleep time medkoo.com. This suggests a potential role for H₃ receptor modulation in regulating circadian activity and mitigating sleep disruptions medkoo.com.

Studies in Narcolepsy Models

Pain Disorders

Animal studies with GSK 189254A have demonstrated analgesic action, suggesting a role for H₃ receptors in pain processing, including in the spinal cord wikipedia.orgmedkoo.com. GSK 189254A is being investigated for its potential use in treating neuropathic pain which may not respond well to conventional analgesic drugs wikipedia.orgmedkoo.com.

Preclinical studies have reported the efficacy of H₃ receptor antagonists, including GSK 189254A, in reducing mechanical and thermal pain hypersensitivity in different models of neuropathic pain, such as chronic constriction injury and spinal nerve ligation nih.gov. Increasing evidence also suggests the H₄ receptor as a potential target for the treatment of neuropathic pain nih.gov.

Studies have investigated the role of the H₄ receptor in the anti-hyperalgesic action of GSK 189254A in models like the spared nerve injury (SNI) model in mice nih.govresearchgate.net. Pretreatment with an H₄ receptor antagonist was found to prevent the anti-hyperalgesic effect induced by GSK 189254A in this model, and GSK 189254A was devoid of anti-hyperalgesic effect in H₄ receptor deficient mice nih.gov. This indicates a selective contribution of the H₄ receptor to the H₃ receptor antagonist-induced attenuation of hypernociceptive behavior in SNI mice nih.gov.

Efficacy of GSK 189254A in preclinical models of neuropathic pain has been reported researchgate.netresearchgate.net. Studies have indicated that H₃ receptor antagonists, such as GSK 189254A, are effective in reducing allodynia and hyperalgesia in models of neuropathic pain unito.it. No effect was detected following GSK 189254A treatment in the uninjured contralateral side in neuropathic pain models, suggesting a prominent contribution of H₃R-mediated events in chronic pain states rather than in the physiological perception of nociception researchgate.net.

The mechanism of the analgesic action of H₃ receptor antagonists is proposed to involve the noradrenergic system, mediated, at least in part, by the modulation of α₂ adrenoceptors in the spinal cord and locus coeruleus (LC) nih.gov. Preclinical studies have investigated the antinociceptive effects of H₃ receptor antagonists in pain models in rats and the involvement of central noradrenergic systems nih.govunito.itncats.io.

Intrathecal (i.t.) and intra-LC administration of GSK 189254A has been reported to reduce both mechanical and thermal allodynia in SNI mice researchgate.net. This suggests that the LC is an important site of action for GSK 189254A in pain modulation researchgate.net.

The following table summarizes some of the preclinical findings related to the antinociceptive effects of GSK 189254A:

| Compound | Model | Administration Route | Observed Antinociceptive Effect | Involved System(s) | Citation |

| GSK 189254 | Neuropathic pain | Not specified | Reduced mechanical and thermal pain hypersensitivity | Not explicitly specified in snippet | nih.gov |

| GSK 189254 | SNI mice | i.t. and intra-LC | Reduced mechanical and thermal allodynia | Central noradrenergic systems, H₄R | nih.govresearchgate.net |

| GSK 189254 | Preclinical pain models in rats | Not specified | Antinociceptive effects | Central noradrenergic systems | nih.govunito.itncats.io |

Neuropathic Pain Models

Other Neurological Pathologies and Mood Disorders

Preclinical investigations into the therapeutic potential of GSK 189254A, a potent and selective histamine H3 receptor inverse agonist, have extended beyond major neurodegenerative conditions to explore its effects in other neurological pathologies, particularly pain, and to a lesser extent, its influence on behaviors potentially related to mood or other central nervous system functions like appetite regulation.

Research has demonstrated the efficacy of GSK 189254A in various preclinical models of neuropathic pain. Studies in rats and mice utilizing models such as chronic constriction injury, spinal nerve ligation, and spared nerve injury have shown that GSK 189254A can reduce mechanical and thermal hypersensitivity, key indicators of neuropathic pain nih.govresearchgate.net. These findings suggest a role for H3 receptors in pain processing within the spinal cord, which appears to be an important site of action for GSK 189254A nih.govmedkoo.com. Both systemic and intrathecal administration of the compound have been reported to attenuate pain perception in models of neuropathic pain and osteoarthritis nih.gov. The analgesic effects observed in these models indicate the potential of targeting H3 receptors for pain relief, particularly in chronic pain states nih.govresearchgate.net.

Beyond pain, preclinical studies have also explored the effects of GSK 189254A in other neurological contexts. Investigations in the Q175 mouse model of Huntington's disease have suggested a possible use for GSK 189254A in managing non-motor symptoms associated with this condition medkoo.com. While detailed efficacy data on specific non-motor symptoms were not extensively provided in the available information, the exploration in this model highlights the broader interest in GSK 189254A's impact on diverse neurological functions regulated by the histaminergic system.

Furthermore, an observed effect in preclinical studies is the influence of GSK 189254A on food consumption. In fasted mice, treatment with GSK 189254A significantly reduced food intake, demonstrating a hypophagic effect nih.gov. This finding suggests a potential involvement of H3 receptors in the regulation of appetite, a function modulated by central nervous system pathways that can be relevant to certain neurological or metabolic disorders nih.gov.

The preclinical data collectively indicate that GSK 189254A holds promise in addressing conditions beyond typical neurodegenerative diseases, particularly in the realm of neuropathic pain and potentially influencing other neurological processes such as those related to appetite regulation and non-motor symptoms in specific neurological disorders.

Here is a summary of preclinical efficacy findings for GSK 189254A in other neurological pathologies:

| Disease Model | Species | Key Finding | Reference |

| Neuropathic Pain (various models) | Rat/Mouse | Reduced mechanical and thermal hypersensitivity | nih.govresearchgate.net |

| Huntington's Disease (Q175 model) | Mouse | Possible use for non-motor symptoms | medkoo.com |

| Appetite Regulation | Mouse | Reduced food consumption (hypophagic effect) | nih.gov |

In Vivo Pharmacological Investigations and Imaging Studies of Gsk 189254a

Radioligand Development for Positron Emission Tomography (PET)

The development of a radioligand for PET imaging involves the synthesis and characterization of a molecule labeled with a positron-emitting isotope that can bind specifically and reversibly to the target receptor. nih.gov

Synthesis and Characterization of [11C]GSK 189254A as a Selective H3R Radioligand

[11C]GSK 189254A has been synthesized as a radioligand for imaging H3Rs using PET. The radiolabeling is typically achieved by N-alkylation using [11C]-methyl iodide. This synthesis method has been reported to yield the radiotracer with high radiochemical purity and sufficient molar activity for PET studies. nih.govnih.govacs.org For instance, one study reported a decay-corrected radiochemical yield of 8.4 ± 6.5%, radiochemical purity of 98.2 ± 1.0%, and a molar activity of 19.1 ± 17.3 GBq/μmol (or 33.3 ± 13.4 GBq/μmol in another instance) from [11C]CH4. nih.govacs.org The synthesis involves treating the precursor GSK185071B with NaOH before the addition of [11C]CH3I to ensure adequate deprotonation, which is crucial for successful labeling. nih.gov

In vitro characterization, such as autoradiography, has demonstrated specific binding of GSK 189254A (using 3H-labeled compound) to H3Rs in brain tissues, confirming its selectivity. nih.gov GSK 189254A exhibits high affinity for the human H3 receptor, with a reported Ki of 0.26 nM. nih.gov

Quantification of H3R Availability in Vivo Using PET

Quantifying H3R availability in vivo using PET with [11C]GSK 189254A involves analyzing the dynamic PET data acquired after intravenous administration of the radiotracer. This requires the application of kinetic modeling techniques to estimate parameters that reflect the binding of the radioligand to the receptors. researchgate.netnih.govnih.gov Arterial blood sampling is often performed during the scan to obtain a metabolite-corrected plasma input function, which is necessary for some kinetic models. researchgate.netnih.govacs.org

Various kinetic models can be applied, including one-tissue compartment models (1T2k), irreversible (2T3k) or reversible two-tissue compartment models (2T4k), and graphical analysis methods like Logan and Patlak, as well as reference tissue models (SRTM and SRTM2), and standard uptake values (SUVs). researchgate.netnih.govnih.gov The selection of the most optimal quantification method is typically based on criteria such as good visual fits, low Akaike information criterion (AIC) values, and small standard errors of the estimated parameters. researchgate.netnih.govacs.org Studies have indicated that the reversible two-tissue compartment model (2T4k), particularly with a fixed blood volume fraction, and Logan graphical analysis can effectively describe the kinetics of [11C]GSK 189254A in the rat brain. researchgate.netnih.govacs.org Simplified methods like SUV and SUV ratio using a reference tissue (e.g., cerebellum or brainstem) can also be used to estimate H3R availability when blood sampling is not feasible. researchgate.netnih.govnih.gov

PET Imaging Studies in Rodent Brains

PET imaging studies in rodents using [11C]GSK 189254A provide valuable insights into the in vivo behavior of the radioligand and the distribution and availability of H3Rs in the rodent brain. These studies are crucial for preclinical evaluation and for investigating H3R involvement in disease models. researchgate.netnih.govnih.gov

Assessment of Brain Uptake and Distribution of [11C]GSK 189254A

Following intravenous administration, [11C]GSK 189254A readily enters the brain. nih.govnih.gov Its regional brain distribution aligns with the known distribution of H3 receptors, as determined by other methods like autoradiography. nih.govnih.govacs.org High uptake of [11C]GSK 189254A has been observed in H3R-rich regions such as the striatum, hypothalamus, amygdala, temporal cortex, and frontal cortex in rats. nih.govresearchgate.net Regions with lower H3R expression, such as the cerebellum and midbrain, show lower tracer uptake. nih.govresearchgate.net Time-activity curves (TACs) show that maximum tracer accumulation in the striatum is reached later (around 25 minutes) compared to regions with low H3R expression like the cerebellum, where peak uptake is rapid (within 1-2 minutes). acs.orgacs.org

Table 1: Regional [11C]GSK 189254A Uptake in Rat Brain (SUV40-60)

| Brain Region | SUV40-60 (mean ± SD) |

| Striatum | 0.67 ± 0.11 |

| Frontal Cortex | 0.62 ± 0.10 |

| Temporal Cortex | 0.60 ± 0.10 |

| Hypothalamus | 0.60 ± 0.09 |

| Amygdala | 0.59 ± 0.09 |

| Cerebellum | 0.27 ± 0.04 |

| Whole Brain | 0.46 ± 0.07 |

*Data derived from regional SUVs for the last 20 min of the scan. nih.gov

Kinetic Modeling and Quantification Methods for [11C]GSK 189254A Binding

Kinetic modeling is essential for quantifying [11C]GSK 189254A binding and estimating parameters such as the volume of distribution (VT) and binding potential (BPND), which reflect receptor availability. As mentioned earlier, the 2T4k model with a fixed blood volume fraction and Logan graphical analysis have been found to be suitable for describing the kinetics of [11C]GSK 189254A in the rat brain. researchgate.netnih.govacs.org

Correlation analysis between simplified measures like SUV and VT derived from the optimal compartment model has shown a good positive correlation, suggesting that SUVs can serve as a simplified method to estimate H3R availability when full kinetic modeling with blood sampling is not feasible. researchgate.netnih.gov

Regional H3R Density Assessment in Animal Models of Neurodegenerative Disease

PET studies with [11C]GSK 189254A in animal models of neurodegenerative disease can be used to assess changes in regional H3R density. researchgate.netnih.govnih.gov Changes in receptor density can provide insights into the progression of the disease or the effects of therapeutic interventions targeting H3Rs. For example, studies have used [11C]GSK 189254A PET to demonstrate target engagement of compounds affecting H3 receptors in rats. acs.orgresearchgate.net Reductions in VT values of [11C]GSK 189254A in specific brain regions after administration of an H3 receptor antagonist indicate displacement of the radioligand and thus reflect receptor occupancy. acs.orgresearchgate.net This allows for the in vivo assessment of the efficacy of potential therapeutic agents targeting H3Rs in these models.

Evaluation of Target Engagement and Receptor Occupancy with [11C]GSK 189254A

Positron emission tomography (PET) studies employing the radiolabeled compound [11C]GSK-189254 have been instrumental in evaluating the target engagement and receptor occupancy of H3 receptor ligands in vivo. researchgate.netacs.orgnih.gov This radiotracer is a potent, selective, and brain-penetrant H3 receptor antagonist, making it suitable for quantifying H3 receptor availability. snmjournals.org

Studies in healthy Wistar rats have involved the intravenous administration of [11C]GSK-189254, followed by dynamic PET scans. researchgate.netacs.orgnih.gov Analysis of the PET data has been performed using various kinetic models, including one-tissue and two-tissue compartment models, graphical analysis methods like Logan and Patlak, and reference tissue models. researchgate.netnih.gov The two-tissue compartment model with a fixed blood volume fraction (2T4k-Vb) and Logan graphical analysis have been demonstrated to best describe the kinetics of [11C]GSK-189254 in the rat brain. researchgate.netnih.gov Standard uptake values (SUVs) and tissue-to-reference tissue ratios (SUVr) using the cerebellum or brainstem as reference regions have also been explored as simplified methods to estimate H3 receptor availability when arterial blood sampling is not feasible. researchgate.netnih.gov

Regional uptake of [11C]GSK-189254 in the rat brain aligns with the known distribution of H3 receptors, showing high uptake in areas such as the striatum, frontal cortex, temporal cortex, amygdala, and hypothalamus. researchgate.netacs.org Lower uptake is observed in regions with lower receptor expression, including the cerebellum and midbrain. researchgate.net Maximum tracer accumulation in the striatum, a region with high H3 receptor expression, occurs later (around 25 minutes post-injection) compared to the cerebellum (within 1-2 minutes), which has low receptor density. acs.orgacs.org

[11C]GSK-189254 PET has been used to assess the target engagement and receptor occupancy of other compounds that interact with the H3 receptor. For instance, studies investigating the dual-action drug AG-0029 (a D2/D3 agonist/H3 antagonist) in rats utilized [11C]GSK-189254 PET to demonstrate its engagement with H3 receptors. researchgate.netacs.orgnih.gov Following administration of AG-0029, a significant reduction in the volume of distribution (VT) of [11C]GSK-189254 was observed in several brain regions, indicating displacement of the radioligand by AG-0029. researchgate.netacs.orgnih.gov H3 receptor occupancies of 11.9 ± 8.5% and 40.3 ± 11.3% were reported for 1 mg/kg and 10 mg/kg doses of AG-0029, respectively. researchgate.netacs.orgnih.gov

PET studies with [11C]GSK-189254 have also been conducted in humans to investigate H3 receptor occupancy by other drugs. For example, a study in healthy participants examined the occupancy of pitolisant (B1243001) (BF2.649), another H3 receptor inverse agonist/antagonist. patsnap.com Using [11C]GSK-189254 PET imaging, it was determined that a 40 mg oral dose of pitolisant resulted in high H3 receptor occupancy, averaging 84 ± 7%. patsnap.com

The following table summarizes some of the receptor occupancy data obtained using [11C]GSK-189254 PET:

| Compound | Species | Dose (mg/kg or mg) | H3 Receptor Occupancy (%) | Reference |

| AG-0029 | Rat | 1 (mg/kg) | 11.9 ± 8.5 | researchgate.netacs.orgnih.gov |

| AG-0029 | Rat | 10 (mg/kg) | 40.3 ± 11.3 | researchgate.netacs.orgnih.gov |

| Pitolisant | Human | 40 (mg) | 84 ± 7 | patsnap.com |

Translational Research and Future Directions for Gsk 189254a

Bridging Preclinical Findings to Potential Clinical Applications (Pre-clinical focus)

Preclinical studies with GSK 189254A have demonstrated promising pharmacological effects relevant to several neurological conditions. As an H3R antagonist, GSK 189254A increases the release of various neurotransmitters in the brain, including acetylcholine (B1216132), noradrenaline, and dopamine (B1211576). medchemexpress.comnih.govcaltagmedsystems.co.uk This modulation of neurotransmitter levels is thought to underlie its observed effects in preclinical models.

In animal models, GSK 189254A has shown stimulant and nootropic (cognition-enhancing) effects. wikipedia.orgmedkoo.com Specifically, it has been reported to improve performance in diverse cognitive paradigms in rats, such as passive avoidance, water maze, object recognition, and attentional set-shifting tests. medchemexpress.comfrontiersin.org These findings suggest a potential for GSK 189254A in the symptomatic treatment of dementia, including that associated with Alzheimer's disease, and other cognitive disorders. wikipedia.orgmedchemexpress.comfrontiersin.org

Beyond cognitive effects, preclinical research also indicates a potential role for GSK 189254A in addressing sleep-wake cycle disorders and neuropathic pain. wikipedia.orgmedkoo.com Studies in mouse models of narcolepsy have shown that acute administration of GSK 189254A can increase wakefulness and decrease sleep, similar to the effects of modafinil (B37608), and can reduce narcoleptic episodes. medchemexpress.com Furthermore, its analgesic action in animal studies suggests a potential involvement of H3 receptors in pain processing in the spinal cord. wikipedia.orgmedkoo.com

The preclinical data collectively support the investigation of H3R antagonists/inverse agonists like GSK 189254A for a range of CNS disorders characterized by cognitive deficits, sleep disturbances, and pain. wikipedia.orgmedkoo.comfrontiersin.orgnih.gov

Potential for Diagnostic Imaging using [11C]GSK 189254A

Positron Emission Tomography (PET) imaging using radiolabeled ligands is a valuable tool for studying receptor distribution and occupancy in vivo. acs.orgresearchgate.netfigshare.com The carbon-11 (B1219553) labeled form of GSK 189254A, known as [11C]GSK 189254A, has been developed as a PET tracer for imaging H3 receptors in the brain. caltagmedsystems.co.ukacs.orgresearchgate.net

[11C]GSK 189254A has been utilized in preclinical PET studies, particularly in rodents and baboons, to investigate H3 receptor kinetics and availability. caltagmedsystems.co.ukacs.orgresearchgate.netaablocks.comnih.govacs.org Studies in rats have characterized the pharmacokinetic modeling of [11C]GSK 189254A, determining suitable models for quantifying H3 receptor availability in different brain regions. acs.orgresearchgate.netfigshare.comnih.govacs.org High uptake of [11C]GSK 189254A has been observed in brain regions known to have high H3 receptor expression, such as the striatum, frontal cortex, temporal cortex, amygdala, and hypothalamus. researchgate.netnih.gov Regions with low receptor expression, like the cerebellum and midbrain, showed lower tracer uptake. researchgate.net

Role in Examining Mechanisms of Action of Novel Therapeutic Drugs

PET studies with [11C]GSK 189254A in rodents can be employed to examine the mechanisms of action of novel therapeutic drugs targeting the H3 receptor. acs.orgresearchgate.netfigshare.comnih.govacs.org By measuring the displacement of the radiotracer, researchers can assess the extent to which a novel compound binds to and occupies H3 receptors in the living brain. This provides valuable information about the target engagement of the drug candidate.

For instance, [11C]GSK 189254A PET has been used to demonstrate the target engagement of dual-acting compounds, such as AG-0029, which acts as an agonist at dopamine D2/D3 receptors and an antagonist at H3 receptors. researchgate.netnih.gov These studies confirm that the novel compound interacts with the intended target receptors in the brain. researchgate.netnih.gov

Application in Assessing Changes in Regional H3R Density in Disease Progression

[11C]GSK 189254A PET imaging also holds potential for assessing changes in regional H3 receptor density in animal models of neurodegenerative diseases. acs.orgresearchgate.netfigshare.comnih.govacs.org Alterations in receptor density can occur during disease progression and may contribute to the observed symptoms. Quantifying these changes using PET can provide insights into the pathophysiology of the disease and the potential of H3R-targeted therapies to normalize receptor levels or function.

While preclinical studies using [3H]GSK 189254 (a tritiated form) have been used for ex vivo quantification of H3Rs in post-mortem human brain tissue from individuals with dementia with Lewy bodies and Alzheimer's disease, demonstrating largely preserved H3R levels in these conditions, worktribe.comnih.gov in vivo PET imaging with [11C]GSK 189254A offers the advantage of longitudinal studies in living subjects, allowing for the tracking of receptor changes over time. acs.orgresearchgate.netfigshare.comnih.govacs.org

Future Research Avenues for H3R Antagonists/Inverse Agonists

Despite some challenges in clinical trials for certain H3R antagonists in the past, the H3 receptor remains an attractive target for the treatment of various CNS disorders. mdpi.comfrontiersin.orgnih.gov Future research avenues for H3R antagonists/inverse agonists are focusing on several key areas to improve therapeutic outcomes.

Exploration of Multi-Target Compounds

A significant trend in current drug discovery for complex neurological diseases, such as Alzheimer's and Parkinson's disease, is the exploration of multi-target compounds. tandfonline.comnih.govnih.govmdpi.commdpi.com This approach involves designing single molecules that can interact with multiple biological targets simultaneously, aiming for improved efficacy and potentially reduced side effects compared to single-target drugs. nih.gov

For H3R antagonists/inverse agonists, multi-targeting strategies involve combining H3R blockade with activity at other relevant targets. tandfonline.comnih.govnih.gov Examples include compounds that also interact with other G-protein coupled receptors (GPCRs) like dopamine D2/D3, adenosine (B11128) A1/A2A, sigma 1/sigma 2, or sphingosine (B13886) 1-phosphate receptors. tandfonline.com Additionally, multi-target ligands combining H3R antagonism with inhibition of enzymes such as cholinesterases or monoamine oxidases (MAOs) are being investigated, particularly for conditions like Alzheimer's disease and Parkinson's disease. tandfonline.comnih.govmdpi.commdpi.com The rationale behind combining H3R antagonism with cholinesterase inhibition, for instance, is to simultaneously enhance both histaminergic and cholinergic neurotransmission, which are often impaired in cognitive disorders. nih.govmdpi.com

The development of multi-target ligands represents a promising future direction for H3R-targeted therapies, seeking to address the multifactorial nature of many CNS diseases. nih.govmdpi.com

Investigation of Novel Therapeutic Indications

GSK 189254A and related compounds have been explored for their potential therapeutic utility in a range of conditions. The preclinical profile of GSK 189254A, including its nootropic and analgesic effects, has led to investigations into its application in central nervous system (CNS) disorders. wikipedia.orgmedkoo.com

Specifically, GSK 189254A has been investigated as a potential treatment for Alzheimer's disease and other forms of dementia, based on its ability to bind to histamine (B1213489) H3 receptors in the Alzheimer's disease brain and improve cognitive performance in preclinical models. wikipedia.orgmedkoo.com Beyond cognitive disorders, its analgesic action in animal studies has suggested a potential role in treating conditions like neuropathic pain, which often respond poorly to conventional analgesics. wikipedia.orgmedkoo.comresearchgate.net Studies in neuropathic rat models have shown that GSK 189254A can significantly reverse mechanical hyperalgesia and allodynia. researchgate.net The effects observed were comparable in size and kinetics to those of gabapentin (B195806) in certain viral-induced neuropathy models. researchgate.net Furthermore, the presence of specific H3 receptor binding sites in the human dorsal root ganglion (DRG) and dorsal horn of the spinal cord supports the potential of H3 antagonists like GSK 189254A for neuropathic pain treatment. researchgate.net

Narcolepsy is another area where GSK 189254A has been explored, given the role of H3 receptors in regulating the sleep-wake cycle. wikipedia.orgmedkoo.compatsnap.comnih.govnih.gov Preclinical data suggest that H3R antagonists/inverse agonists can have beneficial arousal effects. nih.gov While GSK 189254A reached Phase 2 clinical trials for narcolepsy, its development in this indication was terminated. patsnap.comnih.gov

The broad spectrum of potential therapeutic indications suggested by preclinical studies highlights the significance of the H3 receptor as a drug target for centrally occurring disorders such as Alzheimer's disease, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and depression. nih.govresearchgate.net

Integration of Advanced Technologies in Drug Discovery

Advanced technologies such as artificial intelligence (AI) and machine learning (ML) are being applied to enhance drug discovery by enabling a deeper understanding of patient biology, human biology, and disease mechanisms. gsk.com Genetic data, combined with AI and ML, can help unravel the complexities of diseases and inform the design of potential therapies. gsk.com This includes identifying genetic targets most likely to yield significant health impact. gsk.com

Furthermore, advanced technologies are being used to create sophisticated models for research. Examples include the use of 'digital biological twins' and organoids, particularly in oncology translational research, to gain insights into individual patient biology and test treatment combinations. gsk.comgsk.com While these specific examples relate to oncology, the underlying principle of using advanced modeling and data analysis techniques is applicable across therapeutic areas and can inform the research and development of compounds targeting receptors like H3R. Positron Emission Tomography (PET) studies utilizing radiolabeled H3R antagonists like [11C]GSK-189254 are also an example of advanced technology used to examine the mechanisms of action of novel drugs and assess receptor density in animal models of neurodegenerative disease. researchgate.netacs.orgacs.org

Considerations for Advancing H3R Modulators to Clinical Development

Advancing H3R modulators like GSK 189254A to clinical development involves several key considerations. While preclinical studies with GSK 189254A and other H3R antagonists have demonstrated promising results in various models of cognitive impairment, neuropathic pain, and sleep disorders, translating these findings into successful clinical outcomes has presented challenges. researchgate.netnih.govnih.gov

A critical aspect is achieving an optimal pharmacokinetic profile. For instance, while GSK 189254A showed good oral bioavailability and central nervous system penetration in preclinical models, its half-life was relatively short. nih.gov Optimizing pharmacokinetic properties, such as duration of action and tissue retention, is crucial for clinical efficacy. nih.gov Medicinal chemistry efforts have focused on tuning the physical properties of H3 antagonists to achieve improved human pharmacokinetic profiles. nih.gov

The selectivity of H3R modulators is another important consideration. While GSK 189254A demonstrates high selectivity for H3R over other histamine receptors, potential off-target effects or interactions with other systems need to be thoroughly evaluated. wikipedia.orgmedkoo.com

Despite promising preclinical data, many H3R antagonists have not succeeded in later phases of clinical research. nih.gov This underscores the need for increased understanding of the complex role of H3 receptors in different physiological and pathophysiological states. Further lead optimization and comprehensive preclinical profiling are essential to identify candidates with the most favorable properties for clinical translation. nih.govnih.gov

The design of clinical trials for H3R modulators requires careful consideration of the target indication, patient population, and appropriate endpoints to accurately assess efficacy and safety. The termination of GSK 189254A's development in Phase 2 for narcolepsy highlights the challenges in demonstrating clinical benefit. patsnap.comnih.gov

The development of novel synthetic strategies for creating N-heterocyclic compounds, which form the basis of many drug molecules including potentially H3R modulators, is also an important area of research to facilitate the discovery of new candidates. patsnap.com

Q & A

Q. What is the primary molecular target of GSK 189254A, and how is its inhibitory mechanism validated experimentally?

GSK 189254A is a selective inhibitor of glycogen synthase kinase-3β (GSK-3β). To validate its mechanism, researchers typically employ kinase activity assays using recombinant GSK-3β enzymes. For example, competitive inhibition can be assessed via radiometric assays measuring ATP consumption or fluorescence-based assays detecting phosphorylation of synthetic substrates (e.g., GS-2 peptide). Dose-response curves are generated to calculate IC50 values, with parallel experiments using positive controls (e.g., lithium) to confirm specificity . Structural validation via X-ray crystallography or molecular docking studies may further elucidate binding interactions .

Q. What experimental methodologies are recommended for synthesizing and characterizing GSK 189254A?

Synthesis protocols should detail reaction conditions (e.g., solvents, catalysts, temperature) and purification steps (e.g., column chromatography, recrystallization). Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., <sup>1</sup>H and <sup>13</sup>C spectra) and high-performance liquid chromatography (HPLC) to verify purity (>95%). Mass spectrometry (MS) is used to confirm molecular weight. Researchers must document deviations from published procedures and provide raw spectral data in supplementary materials .

Q. How should in vitro assays be designed to assess GSK 189254A’s efficacy in neuronal models?

Primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) are treated with GSK 189254A across a concentration range (e.g., 1 nM–10 µM). Phosphorylation status of downstream targets (e.g., β-catenin, tau) is quantified via Western blotting. Controls include untreated cells and cells treated with pathway activators (e.g., Wnt3a). Data normalization to housekeeping proteins (e.g., GAPDH) and triplicate technical replicates are critical for reproducibility .

Advanced Research Questions

Q. What strategies can mitigate variability in GSK 189254A’s pharmacokinetic profiles across in vivo studies?

Discrepancies in bioavailability or half-life may arise from differences in administration routes (e.g., oral vs. intraperitoneal), formulation (e.g., solubility enhancers like DMSO), or species-specific metabolism. Researchers should standardize protocols using validated analytical methods (e.g., LC-MS/MS for plasma concentration measurements) and report animal strain, diet, and housing conditions. Cross-study comparisons should account for these variables .

Q. How can contradictory data on GSK 189254A’s neuroprotective effects in Alzheimer’s disease models be reconciled?

Contradictions may stem from differences in model systems (e.g., transgenic mice vs. tauopathy cell lines) or endpoints (e.g., amyloid-β vs. tau pathology). Meta-analyses should stratify results by model type, dosage, and treatment duration. Researchers must also evaluate potential off-target effects using kinase selectivity panels and genetic knockdown/knockout approaches to confirm GSK-3β-specific outcomes .

Q. What computational approaches optimize the design of GSK 189254A derivatives with improved blood-brain barrier (BBB) penetration?

Quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations predict physicochemical properties (e.g., logP, polar surface area) influencing BBB permeability. In silico screening libraries for analogs with lower molecular weight (<500 Da) and higher lipophilicity can prioritize candidates for synthesis. Experimental validation via parallel artificial membrane permeability assays (PAMPA) or in situ brain perfusion in rodents is essential .

Q. How should researchers address batch-to-batch variability in GSK 189254A’s biological activity?

Rigorous quality control includes HPLC purity checks, stability testing under storage conditions, and biological validation using standardized assays (e.g., consistent cell lines, substrate concentrations). Contaminants or degradation products are identified via MS and excluded from experimental use. Documentation of lot numbers and storage conditions in publications enhances reproducibility .

Methodological Guidelines

- Data Presentation : Use tables to summarize IC50 values, pharmacokinetic parameters, and statistical comparisons. Figures should illustrate dose-response curves, Western blot bands, and structural models. Avoid duplicating data in text and visuals .

- Reproducibility : Publish full experimental protocols, including buffer compositions, instrument settings, and software versions. Share raw data in repositories like Figshare or Zenodo .

- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.